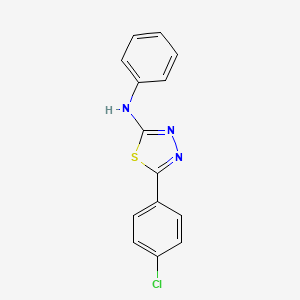

5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Description

Properties

CAS No. |

74970-91-5 |

|---|---|

Molecular Formula |

C14H10ClN3S |

Molecular Weight |

287.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,(H,16,18) |

InChI Key |

OAISFYDENRELHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate can then be converted into the desired amine derivative through nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit antiviral properties. Specifically, certain synthesized sulfonamide derivatives related to 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have shown activity against the tobacco mosaic virus (TMV), with some compounds achieving around 50% inhibition . This suggests a potential for developing antiviral agents based on this compound.

Antimicrobial Properties

Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities. Studies indicate that compounds containing the thiadiazole ring can inhibit various bacterial and fungal strains due to their ability to disrupt cellular processes . The specific compound may also share these properties, warranting further investigation into its efficacy against pathogens.

Anticancer Potential

The structural characteristics of thiadiazole compounds have led to investigations into their anticancer properties. Some studies suggest that modifications of the thiadiazole ring can enhance cytotoxicity against cancer cell lines . The presence of the chlorophenyl group may influence the compound's interaction with biological targets, making it a candidate for cancer therapeutics.

Organic Electronics

The unique electronic properties of thiadiazole compounds make them suitable for applications in organic electronics. Their ability to act as semiconductors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . Research into the electronic properties of this compound could lead to advancements in these technologies.

Coordination Chemistry

Thiadiazole derivatives can act as ligands in coordination chemistry. Their ability to form stable complexes with transition metals opens avenues for catalysis and materials synthesis . The exploration of metal complexes involving this compound could yield new materials with tailored properties for various applications.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including antiviral and antibacterial activities.

Comparison with Similar Compounds

Key Research Findings

Anticancer Activity: Thiadiazole derivatives with electron-withdrawing groups (e.g., 4-Cl, NO₂) show enhanced activity against cancer cell lines. The 4-chlorophenyl group in the target compound may synergize with the thiadiazole core to intercalate DNA or inhibit kinases .

Structural Flexibility : Substituents on the N-amine position (e.g., phenyl vs. hexyl) modulate solubility and target selectivity. Aliphatic chains improve bioavailability but may reduce binding affinity to polar enzyme active sites .

Synthetic Efficiency : Ultrasound-assisted methods reduce reaction times (≤2 hours vs. 12 hours conventionally) while maintaining yields >75% .

Biological Activity

5-(4-Chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀ClN₃S |

| Molecular Weight | 287.77 g/mol |

| CAS Number | 74970-91-5 |

| LogP | 4.024 |

| PSA (Polar Surface Area) | 69.28 Ų |

Synthesis

The synthesis of this compound typically involves the reaction of phenylhydrazine derivatives with thioketones or thioamides under acidic conditions. This method allows for the introduction of various substituents that can influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values ranged from 2.32 µg/mL to over 10 µg/mL depending on the specific substitution patterns on the thiadiazole ring .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptotic cell death and inhibition of key cellular processes such as DNA replication and protein synthesis. Some studies suggest that these compounds may act as phosphodiesterase inhibitors or as antagonists to adenosine receptors .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups (like chlorine) at specific positions enhances this activity .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is significantly influenced by its molecular structure:

- Substituent Positioning : Variations in the position and type of substituents on the phenyl rings can lead to dramatic changes in potency. For example, shifting an ethoxy group from para to ortho increased anticancer activity significantly .

- Electron-Withdrawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups at the para position generally enhances antimicrobial activity, while electron-donating groups can improve anticancer efficacy .

Case Studies

- In Vivo Studies : A study involving tumor-bearing mice demonstrated that a derivative of this compound effectively targeted sarcoma cells, indicating potential for further development in cancer therapy .

- Comparative Analysis : In a comparative study with established anticancer agents like Doxorubicin, some derivatives exhibited comparable or superior cytotoxicity against MCF-7 cells .

Q & A

Q. What are best practices for reporting crystallographic or spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.